3-isopentyl-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Description

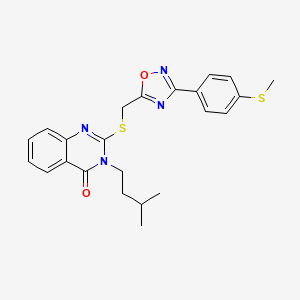

The compound 3-isopentyl-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a heterocyclic molecule featuring a quinazolinone core fused with sulfur-containing moieties. Its structure integrates a 1,2,4-oxadiazole ring substituted with a methylthiophenyl group and an isopentyl chain, which may enhance lipophilicity and pharmacokinetic properties. Quinazolinones are known for diverse bioactivities, including antimicrobial and anticancer effects, while oxadiazole derivatives contribute to metabolic stability and binding affinity .

Properties

IUPAC Name |

3-(3-methylbutyl)-2-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O2S2/c1-15(2)12-13-27-22(28)18-6-4-5-7-19(18)24-23(27)31-14-20-25-21(26-29-20)16-8-10-17(30-3)11-9-16/h4-11,15H,12-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJRDRSVSMASNOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves a multi-step process starting from readily available starting materials. Here is an outline of a typical synthetic route:

Step 1: Formation of the Oxadiazole Ring

React 4-(methylthio)benzoic acid with thionyl chloride (SOCl₂) to form the corresponding acid chloride.

Treat the acid chloride with hydrazine hydrate to form the hydrazide.

Cyclize the hydrazide with carbon disulfide (CS₂) in the presence of an alkali to form the oxadiazole ring.

Step 2: Synthesis of the Quinazolinone Core

React 2-aminobenzamide with isopentyl bromide in the presence of a base (e.g., potassium carbonate) to form 2-isopentyl-aminobenzamide.

Cyclize 2-isopentyl-aminobenzamide with carbon disulfide (CS₂) and potassium hydroxide (KOH) to form the quinazolinone core.

Step 3: Coupling the Oxadiazole and Quinazolinone

React the oxadiazole intermediate with the quinazolinone core using a suitable linker, such as a thioether, formed by reacting the oxadiazole with 2-isopentyl-2-((bromomethyl)thio)quinazolin-4(3H)-one in the presence of a base like potassium carbonate (K₂CO₃).

Industrial Production Methods

For industrial production, optimized conditions such as flow chemistry and scalable synthesis routes are employed. Catalysts and solvents are carefully chosen to maximize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation Reactions

The compound can undergo oxidation at the sulfur atoms, forming sulfoxides and sulfones under controlled conditions with oxidizing agents like hydrogen peroxide (H₂O₂).

Reduction Reactions

Reduction of the oxadiazole ring can be achieved using reducing agents like sodium borohydride (NaBH₄), leading to ring-opened products.

Substitution Reactions

The methylthio group can be substituted with various nucleophiles under basic conditions, providing access to a range of derivatives.

Common Reagents and Conditions

Oxidation: : H₂O₂, m-chloroperoxybenzoic acid (m-CPBA)

Reduction: : NaBH₄, lithium aluminum hydride (LiAlH₄)

Substitution: : Nucleophiles such as amines, thiols, and alkoxides

Major Products

Sulfoxides and sulfones from oxidation

Ring-opened products from reduction

Various substituted derivatives from nucleophilic substitution

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and quinazolinone derivatives exhibit significant antimicrobial properties. The specific mechanism of action for 3-isopentyl-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one remains to be elucidated, but similar compounds have been shown to inhibit essential bacterial enzymes.

Case Study: Antimicrobial Testing

A study conducted on oxadiazole derivatives demonstrated their effectiveness against various bacterial strains, suggesting that this compound could follow suit. Further empirical testing is required to confirm its efficacy.

Anticancer Potential

The quinazolinone scaffold is recognized for its anticancer properties. Compounds with a similar structure have been investigated as potential inhibitors of kinases involved in cancer progression. The unique combination of functional groups in this compound may enhance its potency against specific cancer targets.

Case Study: Kinase Inhibition

Research on quinazolinone derivatives has shown promising results in inhibiting Polo-like kinase 1 (Plk1), a target in various cancers. The potential application of 3-isopentyl-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-y)methyl)thio)quinazolin-4(3H)-one in this domain warrants further investigation .

Pesticidal Properties

The oxadiazole moiety is prevalent in compounds with reported pesticidal activity. Given the structural similarities with known pesticides, there is potential for 3-isopentyl-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-y)methyl)thio)quinazolin-4(3H)-one to exhibit similar properties.

Case Study: Pesticidal Efficacy

Studies on oxadiazole-containing compounds have shown effectiveness against pests like aphids and whiteflies. Testing 3-isopentyl derivatives could lead to the development of new agrochemicals that are both effective and environmentally friendly.

Synthesis and Modification

The synthesis of 3-isopentyl-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-y)methyl)thio)quinazolin-4(3H)-one can be achieved through various methods involving the modification of the quinazolinone core. These synthetic routes allow for the optimization of biological activity and reduction of toxicity.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets. The mechanism involves binding to active sites of enzymes or receptors, thereby modulating their activity. Key pathways involved include:

Inhibition of Enzymes: : The compound can inhibit enzyme activity by binding to the catalytic site, blocking substrate access.

Signal Transduction: : Modulates signal transduction pathways by interacting with receptors, leading to changes in cellular responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Systems

a. Quinazolinone Derivatives describes 1-methyl-3-(4-substituted phenyl-1,3-thiazol-2-yl)-2-(thiophen-2-yl)-2,3-dihydro quinazolin-4(1H)-one derivatives. Unlike the target compound, these feature a thiazole ring instead of oxadiazole and lack the methylthiophenyl group. The thiophene substitution in enhances π-stacking interactions, whereas the target compound’s oxadiazole may improve metabolic resistance .

b. 1,3,4-Thiadiazole Derivatives reports 2-(4-methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole. Both compounds share sulfur-rich motifs, but the target molecule’s quinazolinone core provides a larger planar structure for DNA intercalation or enzyme inhibition. Thiadiazoles in exhibit higher solubility due to fewer bulky substituents .

c. Benzothiazole-Pyrazolone Hybrids details 4-(1,3-benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one, which combines benzothiazole with pyrazolone.

Pharmacological Activity

While direct pharmacological data for the target compound are unavailable, structural analogs provide insights:

- Quinazolinone-thiazole hybrids () show anti-tubercular activity (MIC: 1.6–6.25 µg/mL). The oxadiazole in the target compound may enhance activity against resistant strains due to stronger electron-withdrawing effects .

- Thiadiazole derivatives () are potent enzyme inhibitors (e.g., carbonic anhydrase IC₅₀: 12–45 nM). The methylthiophenyl group in the target molecule could mimic aryl sulfonamide pharmacophores .

Comparative Data Table

Research Implications

The target compound’s hybrid architecture merges the pharmacophoric strengths of quinazolinones and oxadiazoles. Future studies should prioritize:

Activity Profiling : Screen against Mycobacterium tuberculosis and carbonic anhydrase isoforms.

ADMET Studies : Evaluate the isopentyl chain’s impact on bioavailability and toxicity.

Structural Optimization : Replace the methylthiophenyl group with fluorinated analogs to boost target selectivity .

Biological Activity

3-isopentyl-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex organic compound notable for its diverse biological activities. This compound integrates a quinazolinone core with an oxadiazole moiety and various alkyl and thioether substituents, which may enhance its pharmacological properties. Understanding its biological activity is crucial for potential applications in medicinal chemistry and pharmacology.

Structural Characteristics

The molecular structure of this compound can be analyzed as follows:

- Quinazolinone Core : Known for various biological activities including anticancer and antimicrobial effects.

- Oxadiazole Moiety : Associated with antimicrobial properties.

- Isopentyl and Methylthio Substituents : These groups may influence lipophilicity and biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial effects. The oxadiazole component is particularly noted for its antibacterial properties. For instance, derivatives of quinazolinones have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study highlighted that certain quinazolinone derivatives possess minimum inhibitory concentration (MIC) values as low as 1.95 μg/mL against Staphylococcus aureus and 3.90 μg/mL against various fungi including Candida albicans .

Anticancer Potential

Quinazolinone derivatives have been extensively studied for their anticancer properties. Notably, they have demonstrated antiproliferative activity against several cancer cell lines, including lung cancer and colorectal cancer. The mechanism often involves the inhibition of key enzymes such as EGFR (epidermal growth factor receptor), which is crucial in tumor growth . The specific compound may similarly inhibit cancer cell proliferation, although empirical testing is required to confirm this hypothesis.

Study on Quinazolinone Derivatives

A recent study focused on the synthesis and evaluation of various quinazolinone derivatives. The results showed that these compounds exhibited potent antibacterial activities through mechanisms such as DNA gyrase inhibition, which is vital for bacterial survival . The study utilized molecular docking simulations to predict binding affinities, revealing that several derivatives had strong interactions with target enzymes.

Antiproliferative Activity Assessment

In another investigation, quinazolinone derivatives were assessed for their growth-inhibitory effects on non-small cell lung cancer (NSCLC) cells using the sulforhodamine B (SRB) assay. Compounds tested showed IC50 values indicating significant cytotoxicity, suggesting that similar derivatives could be effective against various tumor types .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 3-isopentyl-2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one?

- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of the quinazolinone core followed by thioether linkage and oxadiazole ring cyclization. Key steps include:

-

Quinazolinone Core Synthesis : Condensation of anthranilic acid derivatives with isopentylamine under reflux conditions in ethanol .

-

Thioether Formation : Reaction of the quinazolinone intermediate with a mercapto-oxadiazole precursor using coupling agents like DCC (dicyclohexylcarbodiimide) in anhydrous THF .

-

Oxadiazole Cyclization : Microwave-assisted cyclization of thioamide intermediates with hydroxylamine hydrochloride to improve reaction efficiency (yields ~65–75%) .

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization in methanol .

Step Key Reagents/Conditions Yield (%) Reference Core Synthesis Anthranilic acid, isopentylamine, ethanol, reflux 80–85 Thioether Coupling DCC, THF, RT, 12 h 70–75 Oxadiazole Cyclization NH2OH·HCl, microwave, 100°C 65–70

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d6 or CDCl3) to confirm substitution patterns on the quinazolinone and oxadiazole rings. Key signals include aromatic protons (δ 7.2–8.5 ppm) and methylthio groups (δ 2.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected ~500–520 g/mol based on analogs) .

- HPLC : Purity assessment using C18 columns (acetonitrile/water mobile phase) .

Q. What preliminary biological screening assays are recommended?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or proteases using fluorescence-based substrates. IC50 values can guide SAR studies .

- Cytotoxicity Screening : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .

- Receptor Binding Studies : Radioligand displacement assays for GPCRs or nuclear receptors .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodological Answer :

-

Substituent Variation : Modify the isopentyl chain (e.g., branching, length) and methylthiophenyl group (e.g., halogen substitution) to assess impacts on bioactivity.

-

Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with oxadiazole sulfur) .

-

Data-Driven SAR : Compare IC50 values across analogs (see table below) to prioritize modifications.

Q. How should contradictory results in biological activity between in vitro and in vivo models be resolved?

- Methodological Answer :

- Bioavailability Analysis : Measure plasma stability (e.g., incubation in rat plasma at 37°C) and logP values (HPLC logD7.4) to assess absorption issues .

- Metabolite Profiling : LC-MS/MS to identify active/inactive metabolites .

- Dose-Response Refinement : Adjust dosing regimens in animal models (e.g., xenograft mice) based on pharmacokinetic parameters (t1/2, Cmax) .

Q. What strategies optimize synthetic yield and purity for scale-up?

- Methodological Answer :

- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .

- Solvent Optimization : Replace THF with 2-MeTHF (greener alternative) for thioether coupling .

- Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progression and terminate at peak conversion .

Methodological Notes

- Contradictory Data : Discrepancies in enzyme inhibition data (e.g., EGFR IC50 varying by >10× between labs) may arise from assay conditions (e.g., ATP concentration, incubation time). Standardize protocols using commercial kinase kits .

- Stability Considerations : The methylthio group is prone to oxidation. Store compounds under argon at –20°C and add antioxidants (e.g., BHT) to assay buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.